molecular formula C14H11BrO3 B12610517 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde CAS No. 647858-59-1

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde

Cat. No.: B12610517
CAS No.: 647858-59-1
M. Wt: 307.14 g/mol
InChI Key: IYDYVOFTCMZEIW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde typically involves multiple steps:

    Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through various methods, including direct hydroxylation or via a protecting group strategy followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, NaN3 in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-(Benzyloxy)-3-bromo-5-hydroxybenzoic acid.

    Reduction: 2-(Benzyloxy)-3-bromo-5-hydroxybenzyl alcohol.

    Substitution: 2-(Benzyloxy)-3-substituted-5-hydroxybenzaldehyde derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical transformations.

    3-Bromo-5-hydroxybenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.

    2-(Benzyloxy)-5-hydroxybenzaldehyde: Similar structure but without the bromine atom, leading to different reactivity and applications.

Uniqueness

2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is unique due to the presence of all three functional groups (benzyloxy, bromine, and hydroxyl) on the benzaldehyde core. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

647858-59-1

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

3-bromo-5-hydroxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11BrO3/c15-13-7-12(17)6-11(8-16)14(13)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

IYDYVOFTCMZEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)O)C=O

Origin of Product

United States

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